ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate
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Overview
Description
Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the benzodiazepine ring system .
Industrial Production Methods
Industrial production of benzodiazepine derivatives often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound under controlled conditions, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its ethyl ester group and methyl substitution on the benzodiazepine ring can influence its pharmacokinetics and receptor binding affinity .
Properties
CAS No. |
139547-83-4 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3H-1,3-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14-9(2)15-12/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
OFOMGSXFYLGLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C(N1)C |
Origin of Product |
United States |
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